molecular formula C27H26N2O4 B6490353 N-(2-ethoxyphenyl)-3-(4-phenylbutanamido)-1-benzofuran-2-carboxamide CAS No. 888451-08-9

N-(2-ethoxyphenyl)-3-(4-phenylbutanamido)-1-benzofuran-2-carboxamide

Cat. No.: B6490353
CAS No.: 888451-08-9
M. Wt: 442.5 g/mol
InChI Key: JMFLZNSRLHPQBH-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-3-(4-phenylbutanamido)-1-benzofuran-2-carboxamide is a synthetic benzofuran derivative characterized by a carboxamide group at the 2-position of the benzofuran core, substituted with a 2-ethoxyphenyl moiety. While direct pharmacological data for this compound are unavailable in the provided evidence, its structural analogs (e.g., ) suggest applications in drug discovery, particularly in kinase inhibition or antimicrobial therapy .

Properties

IUPAC Name

N-(2-ethoxyphenyl)-3-(4-phenylbutanoylamino)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O4/c1-2-32-23-17-9-7-15-21(23)28-27(31)26-25(20-14-6-8-16-22(20)33-26)29-24(30)18-10-13-19-11-4-3-5-12-19/h3-9,11-12,14-17H,2,10,13,18H2,1H3,(H,28,31)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMFLZNSRLHPQBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)CCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-ethoxyphenyl)-3-(4-phenylbutanamido)-1-benzofuran-2-carboxamide, with the CAS number 888451-08-9, is a synthetic compound notable for its potential biological activities. This compound is characterized by its complex structure, which includes a benzofuran core that is often associated with various pharmacological properties.

  • Molecular Formula : C27H26N2O4
  • Molecular Weight : 442.5 g/mol
  • IUPAC Name : this compound

Biological Activity

The biological activity of this compound has been investigated in various studies, highlighting its potential therapeutic applications.

Neuroprotective Effects

Recent research has indicated that derivatives of benzofuran compounds exhibit neuroprotective properties. For instance, a study synthesized a series of benzofuran derivatives and evaluated their effects on neuronal cells subjected to excitotoxic damage. One compound demonstrated significant neuroprotection against NMDA-induced toxicity, suggesting that structural modifications can enhance neuroprotective activity .

Antioxidant Activity

Antioxidant properties are crucial for mitigating oxidative stress-related damage in cells. Compounds similar to this compound have shown the ability to scavenge free radicals and inhibit lipid peroxidation in vitro. This suggests that the compound may play a role in protecting neuronal cells from oxidative damage .

Modulation of Amyloid Aggregation

In studies focusing on Alzheimer's disease, certain benzofuran derivatives have been identified as modulators of amyloid-beta (Aβ) aggregation. These compounds can either inhibit or promote Aβ fibrillogenesis depending on their structural characteristics. The orientation and substitution patterns on the benzofuran core significantly influence their efficacy in modulating Aβ aggregation . This finding positions this compound as a candidate for further exploration in Alzheimer's research.

The precise mechanism through which this compound exerts its biological effects remains to be fully elucidated. However, it is hypothesized that the compound interacts with specific biological targets such as enzymes or receptors involved in neuroprotection and oxidative stress responses.

Case Studies and Research Findings

  • Neuroprotection Against Excitotoxicity :
    • A study involving primary cultured rat cortical neurons demonstrated that certain benzofuran derivatives could protect against NMDA-induced excitotoxicity, with one derivative showing effects comparable to established NMDA antagonists .
  • Antioxidative Properties :
    • In vitro assays revealed that selected compounds could effectively scavenge free radicals and inhibit lipid peroxidation, indicating potential therapeutic applications in neurodegenerative diseases where oxidative stress is a contributing factor .
  • Amyloid Modulation :
    • Research on benzofuran derivatives indicated that specific modifications could lead to significant inhibition of Aβ42 aggregation, suggesting a dual role in both neuroprotection and modulation of pathological processes associated with Alzheimer's disease .

Comparison with Similar Compounds

Core Structural Similarities and Variations

The benzofuran scaffold is conserved across all compared compounds. Key differences lie in substituent groups:

Compound Name Substituent at 2-Position Substituent at 3-Position Unique Features
Target Compound 2-ethoxyphenyl 4-phenylbutanamido Ethoxy group enhances metabolic stability
Compound (C) () 4-fluorophenyl, methylcarbamoyl 2-amino-1-(4-bromophenyl)ethylamino Bromophenyl, cyclopropyl groups
Compound (B) () 4-fluorophenyl, methylcarbamoyl 1-(4-bromophenyl)-2-hydroxyethylamino Hydroxyl group improves solubility
N-(2-ethoxyphenyl)-3-(2-ethylbutanamido)-... () 2-ethoxyphenyl 2-ethylbutanamido Shorter, branched alkyl chain

Key Observations :

  • Target vs. Compound (C) : The bromophenyl group in (C) may enhance target binding via halogen bonding but increases molecular weight (MW: ~500 g/mol estimated) compared to the target compound’s phenylbutanamido chain (MW: ~394.47 g/mol) .
  • Target vs. Compound (B) : The hydroxyl group in (B) likely improves aqueous solubility but reduces membrane permeability compared to the ethoxy group in the target compound .
  • Target vs.

Physicochemical Properties

Property Target Compound Compound (C) () Compound (B) () Compound
Molecular Formula C23H26N2O4 (estimated) C28H25BrFN3O3 (estimated) C27H23BrFN3O3 (estimated) C23H26N2O4
Molecular Weight ~394.47 g/mol ~550.4 g/mol ~536.4 g/mol 394.47 g/mol
LogP (Predicted) ~3.8 (moderate lipophilicity) ~4.5 (high lipophilicity) ~3.2 (lower lipophilicity) ~3.5

Implications :

  • Higher lipophilicity in Compound (C) may improve tissue penetration but increase off-target binding risks .
  • The hydroxyl group in Compound (B) lowers logP, favoring solubility but limiting blood-brain barrier penetration .

Pharmacological Inferences

  • Kinase Inhibition : Fluorophenyl and bromophenyl groups in Compounds (B) and (C) are common in kinase inhibitors for their electron-withdrawing effects, enhancing binding to ATP pockets .
  • Metabolic Stability : The ethoxy group in the target compound may resist oxidative metabolism better than the hydroxyl group in Compound (B) .
  • Antimicrobial Activity : Benzofuran derivatives often exhibit antimicrobial properties; the phenylbutanamido chain in the target compound could enhance Gram-positive bacterial targeting .

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